N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-carbaldehyde with benzohydrazide under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl and pyrimidinyl moieties, using reagents such as alkyl halides or acyl chlorides.
Condensation: It can participate in further condensation reactions with various aldehydes or ketones to form more complex hydrazone derivatives.
Scientific Research Applications
N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby disrupting cellular signaling pathways and exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide can be compared with other similar compounds, such as:
N’-{(E)-[2-(2,6-dimethyl-4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-nitrobenzohydrazide: This compound has a similar core structure but with different substituents, leading to variations in its biological activity and applications.
N’-{(E)-[2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide: Another derivative with a piperidinyl group instead of a morpholinyl group, which may result in different pharmacological properties.
N’-{(E)-[2-(benzylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-hydroxybenzohydrazide: This compound contains a benzylsulfanyl group, which can influence its chemical reactivity and biological effects.
These comparisons highlight the uniqueness of N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide in terms of its specific substituents and their impact on its properties and applications.
Properties
Molecular Formula |
C20H19N5O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[(E)-(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H19N5O3/c26-19(15-6-2-1-3-7-15)23-21-14-16-18(24-10-12-28-13-11-24)22-17-8-4-5-9-25(17)20(16)27/h1-9,14H,10-13H2,(H,23,26)/b21-14+ |
InChI Key |
MPFLJBFBFSTYCQ-KGENOOAVSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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